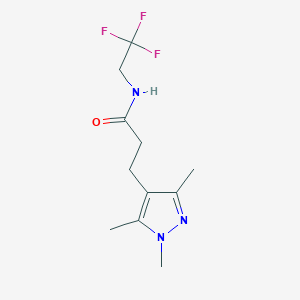![molecular formula C16H22N2O B6424649 1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one CAS No. 2034552-52-6](/img/structure/B6424649.png)
1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one is a complex organic compound that features a tetrahydroisoquinoline moiety linked to a piperidine ring via an ethanone bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one typically involves multistep organic reactions. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and other green chemistry approaches are often employed to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: H2O2, TBHP, and other peroxides.
Reduction: NaBH4, catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potential unique biological activities .
Scientific Research Applications
1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s tetrahydroisoquinoline moiety is known to interact with neuroreceptors, potentially modulating neurotransmitter activity and exerting neuroprotective effects . Additionally, its piperidine ring may enhance its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one: Shares the tetrahydroisoquinoline core but lacks the piperidine ring, resulting in different biological activities.
2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a similar tetrahydroisoquinoline structure with additional functional groups, leading to varied chemical properties.
1,2,3,4-tetrahydroisoquinoline: The parent compound of the tetrahydroisoquinoline family, widely studied for its biological activities.
Uniqueness
1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one is unique due to its combination of the tetrahydroisoquinoline and piperidine moieties, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13(19)17-10-7-16(8-11-17)18-9-6-14-4-2-3-5-15(14)12-18/h2-5,16H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIODBUIUNPODIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B6424570.png)

![2-({5-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(2,6-difluorophenyl)methyl]acetamide](/img/structure/B6424589.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidine-1-carboxamide](/img/structure/B6424590.png)
![4-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B6424597.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B6424615.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6424623.png)
![5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide](/img/structure/B6424631.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1-benzofuran-2-yl)propyl]ethanediamide](/img/structure/B6424638.png)
![3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea](/img/structure/B6424640.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylidenepiperidine hydrochloride](/img/structure/B6424641.png)
![5-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2-oxazole hydrochloride](/img/structure/B6424657.png)
![5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B6424666.png)
![2-benzyl-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6424677.png)
